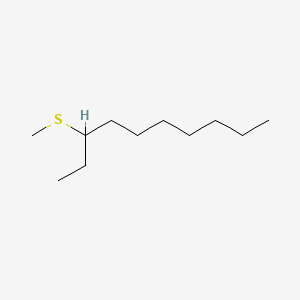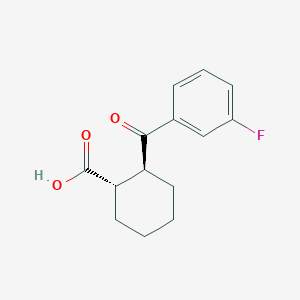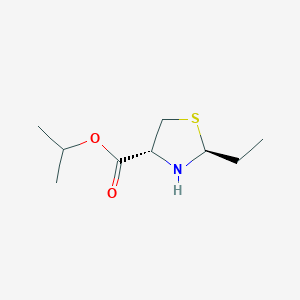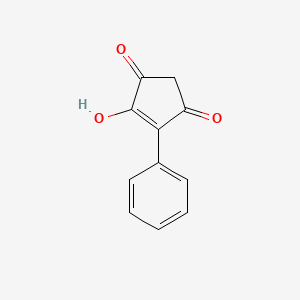
3-Methylsulfanyldecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyloctylmethyl sulfide is an organic compound with the molecular formula C11H24S. It is a sulfide, which means it contains a sulfur atom bonded to two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyloctylmethyl sulfide can be synthesized through the reaction of a thiol with a base, such as sodium hydride (NaH), to form the corresponding thiolate ion (RS-). This thiolate ion then reacts with a primary or secondary alkyl halide in an S_N2 mechanism, similar to the Williamson synthesis of ethers .
Industrial Production Methods: Industrial production of 1-ethyloctylmethyl sulfide typically involves large-scale reactions using similar methods as described above. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyloctylmethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to sulfides.
Substitution: The sulfur atom in the compound can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and thiolate ions are typical reagents for substitution reactions
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfide.
Substitution: Formation of new sulfide compounds with different alkyl groups
Scientific Research Applications
1-Ethyloctylmethyl sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-ethyloctylmethyl sulfide involves its interaction with molecular targets and pathways. The sulfur atom in the compound can form bonds with various substrates, leading to changes in their chemical properties. This interaction can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug development .
Comparison with Similar Compounds
1-Ethyloctylmethyl sulfide can be compared to other similar compounds, such as:
Ethyl methyl sulfide: Similar structure but with different alkyl groups.
Butyl methyl sulfide: Another sulfide with a different carbon chain length.
Phenyl methyl sulfide: Contains an aromatic ring, giving it different chemical properties
Uniqueness: 1-Ethyloctylmethyl sulfide is unique due to its specific alkyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Properties
CAS No. |
30571-73-4 |
|---|---|
Molecular Formula |
C11H24S |
Molecular Weight |
188.38 g/mol |
IUPAC Name |
3-methylsulfanyldecane |
InChI |
InChI=1S/C11H24S/c1-4-6-7-8-9-10-11(5-2)12-3/h11H,4-10H2,1-3H3 |
InChI Key |
MSFFVJREQAFYLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B13820518.png)


![(5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13820529.png)



![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)

![2-Furanamine, 3-bromo-5-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-](/img/structure/B13820577.png)
![4-Heptene-1,2,3-triol,6-[(1r,3as,4e,7ar)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)-](/img/structure/B13820583.png)
![3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione](/img/structure/B13820600.png)
